L-ribofuranose

Description

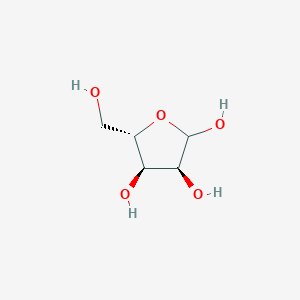

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-OWMBCFKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473022 | |

| Record name | L-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41546-21-8 | |

| Record name | L-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of L-Ribofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural and stereochemical aspects of L-ribofuranose. It includes detailed information on its physicochemical properties, conformational analysis, and synthesis, with a focus on data relevant to researchers in chemistry and drug development.

Core Concepts: Structure and Stereochemistry

This compound is the five-membered ring (furanose) form of the monosaccharide L-ribose. As the enantiomer of the naturally abundant D-ribofuranose, a key component of RNA, this compound and its derivatives are of significant interest in the synthesis of antiviral L-nucleoside analogues that can exhibit unique biological activities and resistance to enzymatic degradation.

The stereochemistry of L-ribose is defined by the "L" configuration at the stereocenter furthest from the aldehyde group in its open-chain form (C4). In the furanose form, this results in a specific spatial arrangement of the hydroxyl groups. A defining feature of the ribofuranose structure is the cis-orientation of the hydroxyl groups at C2 and C3.

In solution, L-ribose exists in a complex equilibrium between its open-chain aldehyde form and its cyclic furanose and pyranose forms. Each cyclic form can exist as one of two anomers, designated as alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C1). For D-ribose at room temperature, the pyranose forms are predominant (around 76%), followed by the furanose forms (around 24%), with a very small amount of the open-chain form present.[1] A similar equilibrium is expected for L-ribose.

Stereochemical Descriptors

The absolute configuration of the stereocenters in the common anomers of this compound is as follows:

-

α-L-ribofuranose: (2R,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[2]

-

β-L-ribofuranose: (2S,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[3]

Physicochemical Properties

| Property | L-Ribose | α-D-Glucopyranose (for comparison) | β-D-Glucopyranose (for comparison) | Reference |

| Molecular Formula | C₅H₁₀O₅ | C₆H₁₂O₆ | C₆H₁₂O₆ | [4] |

| Molecular Weight | 150.13 g/mol | 180.16 g/mol | 180.16 g/mol | [4] |

| Melting Point | 86-87 °C | 146 °C | 148-155 °C | [5] |

| Specific Rotation ([α]D) | +21.5° (H₂O) | +112.2° | +18.7° | [5] |

Note: The specific rotation of L-ribose is positive, indicating that in the equilibrium mixture of its various forms, the dextrorotatory forms predominate.

Conformational Analysis of the Furanose Ring

The five-membered furanose ring is not planar and adopts puckered conformations to relieve steric strain.[1] The conformation of the ribofuranose ring is crucial for the overall structure of nucleosides and nucleic acids. The conformational landscape of furanose rings is described by pseudorotation, a continuous motion between various envelope (E) and twist (T) conformations.

The two most commonly discussed conformations for ribofuranose are the C2'-endo and C3'-endo envelope forms. In the C2'-endo conformation, the C2' atom is displaced from the plane formed by the other four ring atoms, on the same side as the C5' atom. In the C3'-endo conformation, the C3' atom is displaced towards the same side as C5'. These two conformations are in equilibrium in solution, and the position of this equilibrium influences the biological activity of nucleoside derivatives.

The conformational equilibrium can be studied using Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing the vicinal proton-proton coupling constants (³JHH) of the furanose ring protons. The magnitude of these coupling constants is related to the dihedral angles between the protons, which in turn are determined by the ring pucker.[6]

Experimental Protocols

Synthesis of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose

This protocol is adapted from a known procedure for the synthesis of acetylated this compound, a common intermediate in the synthesis of L-nucleoside analogues.[7][8]

Materials:

-

L-ribose

-

Sulfuric acid (95%)

-

Lithium carbonate

-

Acetic acid

-

Acetic anhydride (B1165640)

-

Pyridine

-

Sodium acetate (B1210297)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Diisopropyl ether

-

Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Ice bath

-

Rotary evaporator

Procedure:

-

Methyl L-ribofuranoside formation:

-

In a 1 L four-necked round-bottom flask under a nitrogen atmosphere, suspend 100 g of L-ribose in 500 ml of methanol.

-

Stir the mixture at 20°C and slowly add 9.6 g of 95% sulfuric acid.

-

Continue stirring at 20°C for 3 hours to complete the formation of methyl L-ribofuranoside.

-

Slowly add 11.7 g of lithium carbonate to neutralize the acid and stir for 30 minutes.

-

Remove approximately 320 g of methanol by distillation under reduced pressure (bath temperature: 45°C).

-

To the remaining mixture, add 360 g of acetic acid.

-

-

Acetylation:

-

To the solution from the previous step, add 1.85 ml of acetic anhydride and 0.64 ml of pyridine.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Acetolysis and Work-up:

-

Cool the reaction mixture in an ice bath to 0-5°C.

-

Slowly add 2.2 g of concentrated sulfuric acid dropwise, maintaining the internal temperature at 0±5°C.

-

Allow the mixture to warm to room temperature and stir for 1.5 hours.

-

Cool the reaction solution back to 0±5°C in an ice bath and add 10 ml of diisopropyl ether.

-

Stir the mixture in the ice bath for 4 hours, then store it in a refrigerator at ≤5°C overnight to allow for precipitation.

-

While stirring in an ice bath, add 3.60 g of sodium acetate to the reaction product and stir for 30 minutes.

-

Add 30 ml of ethyl acetate and a saturated sodium bicarbonate aqueous solution at room temperature until the aqueous layer is neutralized.

-

Separate the layers and extract the aqueous layer with 30 ml of ethyl acetate.

-

Combine the organic layers and wash with 20 ml of a saturated sodium bicarbonate solution, followed by two washes with 20 ml of a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.

-

-

Purification:

-

The crude product, a mixture of α- and β-anomers of 1,2,3,5-tetra-O-acetyl-L-ribofuranose, can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl ether) to yield the pure β-anomer.[8]

-

NMR Spectroscopic Characterization of this compound Anomers

This is a general protocol for the characterization of this compound in solution to determine the anomeric ratio.[9][10]

Materials:

-

L-ribose sample (5-10 mg)

-

Deuterium oxide (D₂O, 99.9%)

-

5 mm NMR tube

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of L-ribose in approximately 0.5-0.7 mL of D₂O directly in a clean 5 mm NMR tube.

-

Allow the solution to stand at room temperature for several hours to reach anomeric equilibrium.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Typical parameters for a ¹H spectrum in D₂O include a spectral width of about 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or more), and a relaxation delay of at least 1 second.

-

Solvent suppression techniques should be used to minimize the residual HDO signal.

-

Acquire a ¹³C NMR spectrum to observe the anomeric carbon signals.

-

-

Data Analysis and Interpretation:

-

¹H NMR Spectrum:

-

Identify the signals corresponding to the anomeric protons (H-1) of the different furanose and pyranose anomers. These typically appear in the region of δ 4.5-5.5 ppm.

-

The α- and β-anomers will have distinct chemical shifts and coupling constants (³J(H1,H2)).

-

Integrate the signals of the anomeric protons for each anomer. The ratio of the integrals will give the relative abundance of each anomer in the equilibrium mixture.

-

-

¹³C NMR Spectrum:

-

Identify the signals for the anomeric carbons (C-1). These signals are typically found in the region of δ 95-110 ppm and are sensitive to the anomeric configuration.

-

-

Conformational Analysis:

-

A more detailed conformational analysis of the furanose ring can be performed by analyzing the proton-proton coupling constants (³JHH) from a high-resolution ¹H NMR spectrum. The Karplus equation relates the observed coupling constant to the dihedral angle between the coupled protons, which can then be used to infer the preferred ring conformation (C2'-endo vs. C3'-endo).[6]

-

-

Visualizations

The following diagrams illustrate the key structural relationships and transformations of this compound.

Caption: Stereochemical relationships of L-ribose and its cyclic forms.

Caption: Conformational equilibrium of the this compound ring.

Caption: Workflow for the synthesis of acetylated this compound.

References

- 1. Ribose - Wikipedia [en.wikipedia.org]

- 2. alpha-L-ribofuranose | C5H10O5 | CID 6971005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beta-L-ribofuranose | C5H10O5 | CID 6971004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Ribose | C5H10O5 | CID 90428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Conformational analysis of β-D-ribo-, β-D-deoxyribo-, β-D-arabino-, β-D-xylo-, and β-D-lyxo-nucleosides from proton–proton coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]

- 8. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of L-Ribofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ribofuranose, the enantiomer of the naturally occurring D-ribofuranose, is a five-carbon sugar that has garnered significant interest in the fields of medicinal chemistry and drug development. Its incorporation into nucleoside analogues has led to the development of potent antiviral and anticancer agents. A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in the synthesis of these therapeutic molecules. This technical guide provides a comprehensive overview of the key characteristics of this compound, detailed experimental protocols for its synthesis and key reactions, and visualizations of relevant chemical pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound and its common synthetic intermediate, 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose, are summarized below. These properties are crucial for designing synthetic routes, purification strategies, and formulation development.

| Property | This compound | 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose |

| Molecular Formula | C₅H₁₀O₅ | C₁₃H₁₈O₉ |

| Molecular Weight | 150.13 g/mol [1] | 318.28 g/mol |

| Appearance | White solid | White to off-white powder or crystals |

| Melting Point | ~90-92 °C | 80-83 °C |

| Boiling Point | Not available | 385.6 ± 42.0 °C (Predicted) |

| Solubility | Soluble in water. Insoluble in ether. | Sparingly soluble in chloroform, slightly soluble in methanol (B129727) and pyridine. |

| Optical Rotation ([α]D) | Not available | +12.5 ± 0.5° (c = 2.4% in chloroform) |

| Stability | Unstable in aqueous solution, with the furanose form being a minor isomer at equilibrium.[2] Adsorption on mineral surfaces like silica (B1680970) can increase its stability and the proportion of the furanose form.[2] | Stable under normal conditions. |

Chemical Reactivity

This compound, possessing multiple hydroxyl groups and a hemiacetal functionality, undergoes a variety of chemical transformations that are fundamental to its role in the synthesis of nucleoside analogues and other derivatives.

Oxidation

The primary and secondary hydroxyl groups of this compound can be oxidized to aldehydes, ketones, or carboxylic acids. A key transformation is the oxidation of the anomeric hydroxyl group, which can lead to the formation of L-ribonolactone. The Swern oxidation is a widely used method for the oxidation of protected L-arabinose derivatives to the corresponding L-ribulose derivative, which can then be reduced to this compound.[3]

Reduction

The aldehyde group in the open-chain form of this compound can be reduced to a primary alcohol, yielding L-ribitol. This reduction can be achieved using reducing agents such as sodium borohydride. Stereoselective reduction of L-xylulose derivatives is a key step in some synthetic routes to this compound.

Glycosylation

The formation of the N-glycosidic bond between this compound and a nucleobase is a critical step in the synthesis of L-nucleosides. The Vorbrüggen glycosylation is a common and effective method for this transformation. This reaction typically involves the coupling of a protected and activated ribofuranose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose) with a silylated nucleobase in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

Experimental Protocols

Synthesis of this compound from L-Arabinose

This multi-step synthesis involves the protection of hydroxyl groups, oxidation at C-2, stereoselective reduction, and deprotection.

Step 1: Protection of L-Arabinose A detailed protocol for the protection of L-arabinose is required to proceed with the subsequent steps. This typically involves the formation of acetal (B89532) or silyl (B83357) ethers to protect the hydroxyl groups, leaving the C-2 hydroxyl available for oxidation.

Step 2: Swern Oxidation of the Protected L-Arabinose Derivative

-

Reagents: Oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), triethylamine (B128534) (Et₃N), protected L-arabinose derivative, and anhydrous dichloromethane (B109758) (DCM) as solvent.

-

Procedure:

-

A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO in anhydrous DCM is added dropwise to the oxalyl chloride solution. The mixture is stirred for a short period.

-

A solution of the protected L-arabinose derivative in anhydrous DCM is added slowly to the reaction mixture.

-

After stirring for a specified time, triethylamine is added dropwise.

-

The reaction is allowed to warm to room temperature, and then quenched with water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude L-xylulose derivative.[3][4][5][6]

-

Step 3: Stereoselective Reduction to the this compound Derivative

-

Reagents: The crude L-xylulose derivative, a stereoselective reducing agent (e.g., a bulky borohydride), and an appropriate solvent.

-

Procedure: The crude L-xylulose derivative is dissolved in a suitable solvent and cooled. The reducing agent is added portion-wise, and the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified.

Step 4: Deprotection to Yield this compound

-

Reagents: The protected this compound derivative and appropriate deprotection reagents (e.g., acid for acetal removal, fluoride (B91410) source for silyl ether cleavage).

-

Procedure: The protected this compound is treated with the deprotection reagent under specific conditions until the reaction is complete. The deprotected this compound is then purified.

Purification of this compound by Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh or 70-230 mesh).[7]

-

Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (B92381) is a common mobile phase for purifying protected ribofuranose derivatives. For the more polar unprotected this compound, a more polar solvent system such as a mixture of dichloromethane and methanol would be appropriate. The exact ratio depends on the specific compound and the desired separation.

-

Procedure:

-

The silica gel is packed into a column as a slurry in the initial, less polar mobile phase.

-

The crude sample is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

The column is eluted with the mobile phase, gradually increasing the polarity to separate the desired compound from impurities.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.[7]

-

Biological Role and Signaling Pathways

While D-ribose is a central component of fundamental biological molecules like RNA and ATP, the natural occurrence of L-ribose is rare. However, L-ribose and its derivatives play a crucial role in the nucleotide salvage pathway. In this pathway, nucleosides and bases from the degradation of DNA and RNA are recycled to synthesize new nucleotides. L-nucleoside analogues, synthesized from this compound, can act as substrates or inhibitors of the enzymes in these pathways, leading to their therapeutic effects.

For instance, in yeast, the nucleotide degradation and ribose salvage pathway funnels ribose from RNA breakdown into the pentose (B10789219) phosphate (B84403) pathway.[8] L-nucleoside analogues can interfere with these processes in pathogenic organisms or cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Unnatural Enantiomer: A Technical Guide to the Biological Significance of L-Ribofuranose Containing Molecules

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

While the D-enantiomer of ribofuranose is a ubiquitous cornerstone of life's fundamental building blocks, such as RNA and ATP, its mirror image, L-ribofuranose, is a synthetic rarity in nature. However, the incorporation of this unnatural sugar into nucleoside analogues has unlocked a powerful class of therapeutic agents with profound biological significance. This technical guide provides an in-depth exploration of the core biological roles, therapeutic applications, and experimental evaluation of this compound containing molecules, with a primary focus on L-nucleoside analogues that have revolutionized the treatment of viral infections like HIV and Hepatitis B. We will delve into their mechanism of action, present key quantitative data on their efficacy and cytotoxicity, provide detailed experimental protocols for their evaluation, and visualize the critical pathways and workflows associated with their development.

Biological Significance and Mechanism of Action

The biological significance of this compound is intrinsically linked to its incorporation into synthetic nucleoside analogues. Unlike their naturally occurring D-counterparts, L-nucleosides are generally poor substrates for human polymerases, a characteristic that contributes to their favorable safety profile.[1][2] However, they can be recognized and utilized by viral reverse transcriptases and polymerases, making them potent and selective inhibitors of viral replication.[1][2]

The primary mechanism of action for most antiviral L-nucleoside analogues is acting as a chain terminator of DNA synthesis.[2] For these molecules to become pharmacologically active, they must first be phosphorylated intracellularly to their triphosphate form by a series of host cell kinases.[3][4] This metabolic activation is a critical step in their biological activity.

The Phosphorylation Cascade: Metabolic Activation

L-nucleoside analogues are administered as prodrugs and must undergo a three-step phosphorylation process to become active triphosphate metabolites.[3][4] This cascade is initiated by deoxynucleoside kinases (dNKs), with deoxycytidine kinase (dCK) playing a crucial role for many cytosine-based L-nucleoside analogues like Lamivudine (B182088) (3TC) and Emtricitabine (B123318) (FTC).[3][4] The subsequent phosphorylation steps are carried out by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate (B83284) kinases (NDPKs).[3][4]

Inhibition of Viral Polymerase

Once converted to the active triphosphate form, the L-nucleoside analogue competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for retroviruses like HIV) or DNA polymerase (for viruses like HBV).[1][2] Due to the absence of a 3'-hydroxyl group on the this compound ring, the incorporation of the analogue results in the termination of DNA chain elongation, thus halting viral replication.[2]

Quantitative Data Presentation

The efficacy and safety of L-nucleoside analogues are quantified through various in vitro assays. The 50% effective concentration (EC50) measures the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in the viability of host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter that indicates the therapeutic window of the drug. A higher SI value signifies a more promising therapeutic candidate.

Table 1: Antiviral Activity and Cytotoxicity of Key L-Nucleoside Analogues

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Lamivudine (3TC) | HIV-1 | MT-2 | 0.005 | >100 | >20,000 | [5] |

| HBV | HepG2 2.2.15 | 0.1 - 1.0 | >100 | >100 | [6] | |

| Emtricitabine (FTC) | HIV-1 | MT-2 | 0.0013 | >100 | >76,923 | [6] |

| HBV | HepG2 2.2.15 | 0.01 - 0.1 | >50 | >500 | [6] | |

| Telbivudine (L-dT) | HBV | HepG2 2.2.15 | 0.2 | >100 | >500 | [7] |

| Clevudine (B1669172) (L-FMAU) | HBV | HepG2 2.2.15 | 0.03 | >10 | >333 | [8][9] |

Note: EC50 and CC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.

Experimental Protocols

The evaluation of this compound containing nucleoside analogues involves a series of standardized in vitro assays to determine their antiviral efficacy, cytotoxicity, and mechanism of action. Below are detailed protocols for key experiments.

General Experimental Workflow for Antiviral Drug Screening

The initial assessment of a novel L-nucleoside analogue typically follows a structured workflow to determine its therapeutic potential. This involves parallel assessment of cytotoxicity and antiviral activity to calculate the selectivity index.

Protocol for Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11]

Materials:

-

Test L-nucleoside analogue

-

Appropriate host cell line (e.g., MT-2 for HIV, HepG2 for HBV)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Dilution: Prepare a series of dilutions of the test compound in complete cell culture medium.

-

Treatment: Remove the existing medium from the cells and add 100 µL of the various concentrations of the test compound. Include a "cells only" control (no compound).

-

Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.[10]

Protocol for HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.[12][13]

Materials:

-

Recombinant HIV-1 RT

-

Test L-nucleoside analogue triphosphate

-

Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)

-

Template-primer (e.g., poly(A)•oligo(dT))

-

dNTP mixture (dATP, dCTP, dGTP, dTTP) including a labeled dNTP (e.g., biotin-dUTP or DIG-dUTP)

-

Streptavidin-coated microplate

-

Wash buffer

-

HRP-conjugated anti-biotin or anti-DIG antibody

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 1M H2SO4)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents. Serially dilute the test compound (in its active triphosphate form).

-

Reaction Setup: In a 96-well plate, set up the following reactions:

-

Negative Control: Reaction buffer, template-primer, dNTP mix (no enzyme).

-

Positive Control: Reaction buffer, template-primer, dNTP mix, HIV-1 RT (no inhibitor).

-

Test Wells: Reaction buffer, template-primer, dNTP mix, HIV-1 RT, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Capture of DNA Product: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.

-

Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Antibody Incubation: Add the HRP-conjugated antibody to each well and incubate.

-

Washing: Repeat the washing step.

-

Signal Generation: Add the HRP substrate to each well and incubate until color develops.

-

Stopping the Reaction: Add the stop solution to each well.

-

Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

Protocol for Deoxycytidine Kinase (dCK) Phosphorylation Assay

This assay determines the ability of an L-nucleoside analogue to be phosphorylated by dCK, the first and often rate-limiting step in its activation.[14][15] This protocol describes a coupled-enzyme assay.

Materials:

-

Recombinant human dCK

-

Test L-nucleoside analogue

-

Deoxyinosine (dI) as a competing substrate

-

Inosine monophosphate dehydrogenase (IMPDH)

-

ATP

-

NAD+

-

Reaction buffer (containing Tris-HCl, KCl, MgCl2)

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Assay Principle: This is a competitive assay. dCK phosphorylates dI to dIMP. IMPDH then oxidizes dIMP to xanthosine (B1684192) monophosphate (XMP), reducing NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm. A test compound that is a substrate for dCK will compete with dI, leading to a decrease in the rate of NADH formation.[14]

-

Reaction Setup: In a 96-well UV-transparent plate, prepare a reaction mixture containing reaction buffer, ATP, NAD+, IMPDH, and dI.

-

Compound Addition: Add serial dilutions of the test L-nucleoside analogue to the wells. Include a control with no test compound.

-

Initiation of Reaction: Add dCK to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 30-60 minutes.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits the phosphorylation of dI by 50%) is determined by plotting the reaction rate against the compound concentration and fitting the data to an appropriate inhibition model. This IC50 value is inversely related to the affinity of the compound as a substrate for dCK.

Conclusion

This compound containing molecules, particularly L-nucleoside analogues, represent a remarkable success story in rational drug design. By exploiting the stereochemical preferences of viral and human enzymes, these "unnatural" molecules have become indispensable tools in the fight against devastating viral diseases. Their biological significance lies not in a natural metabolic role, but in their potent and selective disruption of viral replication. The continued exploration of novel L-nucleoside analogues, guided by the quantitative and mechanistic understanding gained from the experimental protocols outlined in this guide, holds immense promise for the development of next-generation antiviral therapies. The systematic workflow of synthesis, cytotoxicity testing, efficacy evaluation, and mechanistic studies provides a robust framework for identifying and advancing new therapeutic candidates.

References

- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Lamivudine - Wikipedia [en.wikipedia.org]

- 3. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular modeling and biochemical characterization reveal the mechanism of hepatitis B virus polymerase resistance to lamivudine (3TC) and emtricitabine (FTC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Telbivudine: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-Term Treatment Efficacy and Safety of Clevudine Therapy in Naïve Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the in vitro anti-HBV activity of clevudine in combination with other nucleoside/nucleotide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. benchchem.com [benchchem.com]

- 13. catie.ca [catie.ca]

- 14. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]

- 15. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enantiomeric Dichotomy: A Technical Guide to L-Ribofuranose and D-Ribofuranose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental differences between L-ribofuranose and its naturally occurring enantiomer, D-ribofuranose. While sharing the same chemical formula and connectivity, their distinct stereochemistry imparts profoundly different physical, chemical, and biological properties. This guide will delve into these core distinctions, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to illuminate their unique roles in biology and medicine.

Core Structural and Physical Distinctions

L- and D-ribofuranose are non-superimposable mirror images of each other, a property known as chirality. This seemingly subtle difference in the spatial arrangement of their hydroxyl groups leads to significant variations in their physical properties, most notably their interaction with plane-polarized light.

| Property | D-Ribofuranose | This compound | References |

| Molar Mass | 150.13 g/mol | 150.13 g/mol | [1] |

| Melting Point | 85-92 °C | 85-92 °C | [1] |

| Specific Optical Rotation ([α]D) | -20° (in water) | +20° (in water) | [1] |

| Solubility | Soluble in water | Soluble in water | [1] |

Table 1: Comparative Physical Properties of D- and this compound.

The Biological Chasm: Natural Abundance vs. Synthetic Utility

The most profound difference between these two enantiomers lies in their biological roles. Life on Earth has evolved to almost exclusively utilize D-sugars, making D-ribofuranose a central building block of life, while this compound is virtually absent in natural biological systems.

D-Ribofuranose: The Cornerstone of Life

D-ribofuranose is a ubiquitous and essential component of all living organisms.[2] Its primary roles include:

-

Genetic Material: D-ribofuranose forms the backbone of ribonucleic acid (RNA), the molecule central to gene expression and regulation. Its close relative, 2'-deoxy-D-ribofuranose, is the sugar component of deoxyribonucleic acid (DNA).[2]

-

Energy Currency: It is a key constituent of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[2]

-

Metabolic Pathways: D-ribose-5-phosphate is a crucial intermediate in the Pentose Phosphate Pathway (PPP), which generates NADPH for reductive biosynthesis and pentoses for nucleotide synthesis.[3]

This compound: A Tool for Therapeutic Intervention

The unnatural configuration of this compound makes it resistant to degradation by the enzymes that process D-sugars. This property has been ingeniously exploited in drug development to create L-nucleoside analogs with potent antiviral and anticancer activities.[4] These synthetic molecules can act as chain terminators in viral replication or interfere with cancer cell proliferation.[5]

Experimental Protocols

Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

This derivative is a key intermediate in the synthesis of various nucleoside analogs.[6][7]

Materials:

-

D-ribose

-

Acetic anhydride (B1165640)

-

Pyridine

-

Benzoyl chloride

-

Ethyl acetate (B1210297)

-

Sulfuric acid

Procedure:

-

Dissolve D-ribose in a mixture of acetic anhydride and pyridine.

-

Cool the solution and slowly add benzoyl chloride. Stir the reaction mixture at room temperature overnight.

-

Extract the product with ethyl acetate and wash with dilute sulfuric acid, water, and sodium bicarbonate solution.

-

Dry the organic layer and evaporate the solvent to obtain a syrup.

-

Dissolve the syrup in acetic anhydride and add a catalytic amount of sulfuric acid.

-

Stir the mixture at 50-60°C. The product, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, will precipitate as a white solid.[8]

-

Recrystallize the product from ethanol (B145695) to obtain pure crystals.

Synthesis of L-Nucleoside Analogs (General Scheme)

The synthesis of L-nucleoside analogs often starts from L-ribose or a suitable L-sugar derivative. The following is a generalized procedure for the Vorbrüggen glycosylation, a common method for nucleoside synthesis.

Materials:

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose (or other activated this compound derivative)

-

Silylated nucleobase (e.g., silylated uracil)

-

Lewis acid catalyst (e.g., TMSOTf)

-

Dry aprotic solvent (e.g., acetonitrile)

-

Methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol (B129727)

Procedure:

-

Dissolve the silylated nucleobase and the activated this compound derivative in a dry aprotic solvent under an inert atmosphere.

-

Add the Lewis acid catalyst dropwise at room temperature.

-

Stir the reaction mixture until the starting materials are consumed (monitored by TLC).

-

Quench the reaction and remove the solvent under reduced pressure.

-

Purify the resulting protected L-nucleoside by column chromatography.

-

Deprotect the nucleoside by treating it with methanolic ammonia or sodium methoxide in methanol to remove the benzoyl groups.

-

Purify the final L-nucleoside analog by chromatography or recrystallization.

Chiral Recognition of D/L-Ribose using Silver Nanoparticles

This protocol describes a colorimetric and Surface-Enhanced Raman Spectroscopy (SERS) method for distinguishing between D- and L-ribose.[9][10]

Materials:

-

D-ribose and L-ribose solutions

-

β-cyclodextrin-coated silver nanoparticles (Ag@CD NPs)

-

Britton-Robinson (BR) buffer (pH 3.2)

-

UV-Vis spectrophotometer

-

Raman spectrometer

Procedure:

-

Prepare separate solutions of D-ribose and L-ribose.

-

In separate centrifuge tubes, mix the Ag@CD NP solution with either the D-ribose or L-ribose solution.

-

Add the BR buffer to each tube to acidify the mixture.

-

Observe the color change. The solution containing D-ribose will change from yellow to purple-red and then to gray-green, while the L-ribose solution will remain yellow.[9]

-

For a more sensitive analysis, acquire the SERS spectra of the solutions. The SERS signal for D-ribose will be significantly enhanced compared to that of L-ribose.[10]

Visualizing the Differences: Pathways and Workflows

The Pentose Phosphate Pathway (PPP)

This metabolic pathway is central to the biological role of D-ribose.

Figure 1: The Pentose Phosphate Pathway.

Mechanism of Action of L-Nucleoside Analogs as Antiviral Agents

L-nucleoside analogs act as chain terminators during viral replication.

Figure 2: Antiviral Mechanism of L-Nucleosides.

Experimental Workflow for Chiral Recognition of Ribose Enantiomers

A visual representation of the experimental steps for distinguishing between D- and L-ribose.

Figure 3: Chiral Recognition Workflow.

Conclusion

The fundamental difference between this compound and D-ribofuranose, their chirality, dictates their starkly contrasting roles in the biological world. While D-ribofuranose is an indispensable component of life's central machinery, the unnatural L-enantiomer provides a powerful platform for the development of therapeutic agents that can selectively target pathogenic processes. A thorough understanding of these differences is paramount for researchers and professionals in the fields of biochemistry, molecular biology, and drug development, as it opens avenues for both fundamental research and the design of novel therapeutics.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of a 3′-C-ethynyl-β-d-ribofuranose purine nucleoside library: Discovery of C7-deazapurine analogs as potent antiproliferative nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 7. 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose | Benchchem [benchchem.com]

- 8. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Chiral Recognition of D/L-Ribose by Visual and SERS Assessments - PMC [pmc.ncbi.nlm.nih.gov]

The Enantiomer of Life's Sugar: A Technical Guide to the World of L-Ribofuranose Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While the D-enantiomer of ribofuranose forms the backbone of life's essential molecules like RNA, its mirror image, L-ribofuranose, is notably absent from the natural world. Scientific literature consistently categorizes L-ribose (B16112) as an "unnatural" sugar, a laboratory creation first synthesized in 1891.[1] This guide delves into the fascinating world of this compound derivatives, exploring their synthetic origins, profound impact on therapeutic development, and the methodologies employed in their creation and study. The absence of naturally occurring this compound derivatives shifts our focus from isolation protocols to the innovative synthetic strategies that have unlocked their potent biological activities. This document serves as a comprehensive resource for professionals in drug development and biomedical research, providing detailed insights into the synthesis, biological significance, and experimental protocols related to these therapeutically vital compounds.

The Synthetic Nature of this compound Derivatives

Extensive research and literature reviews confirm that this compound and its derivatives are not found in nature.[2][3][4] The homochirality of biological systems, particularly the exclusive use of D-ribose in nucleic acids, is a fundamental characteristic of life on Earth.[5] Consequently, the exploration of this compound derivatives is entirely a pursuit of synthetic chemistry, driven by the quest for novel therapeutic agents.

The primary interest in this compound lies in its incorporation into nucleoside analogs. These synthetic L-nucleosides are often more resistant to degradation by enzymes that typically break down their natural D-counterparts, leading to improved plasma stability and potentially reduced cytotoxicity.[4] This has made them a cornerstone in the development of antiviral and anticancer drugs.

Therapeutic Significance of this compound Derivatives

The therapeutic potential of L-nucleoside analogs is a significant area of research. By mimicking natural nucleosides, these synthetic compounds can interfere with viral replication and the proliferation of cancer cells. Their unnatural stereochemistry often leads to unique mechanisms of action and a favorable pharmacological profile.

Antiviral Applications

L-nucleoside analogs have shown considerable promise as antiviral agents. A key strategy involves the inhibition of viral polymerases, enzymes crucial for the replication of viral genetic material. The incorporation of an L-nucleoside analog can terminate the growing DNA or RNA chain, halting the viral life cycle.

Anticancer Applications

In oncology, L-nucleoside analogs can act as antimetabolites, interfering with the synthesis of DNA and RNA in rapidly dividing cancer cells. Their resistance to metabolic enzymes can lead to a longer duration of action and a different spectrum of activity compared to D-nucleoside drugs.

Synthesis of this compound and its Derivatives

The absence of a natural source for L-ribose necessitates its synthesis. Various chemical and biotechnological methods have been developed to produce this rare sugar, which then serves as a crucial starting material for the synthesis of L-nucleoside analogs.

Chemical Synthesis

Chemical synthesis of L-ribose has been a long-standing challenge. One common approach involves starting from a more readily available L-sugar, such as L-arabinose, and performing stereochemical inversions to arrive at the L-ribose configuration. Another strategy is the conversion of the naturally abundant D-ribose into its L-enantiomer through a series of chemical transformations.

Table 1: Comparison of Synthetic Routes to L-Ribose

| Starting Material | Key Transformation(s) | Reported Overall Yield | Reference |

| L-Arabinose | Epimerization at C2 | ~30% | [6] |

| D-Ribose | Interconversion of C1 and C5 substituents | 47% | [6] |

Biotechnological Production

More recently, biotechnological approaches have gained traction for the production of L-ribose, offering a more sustainable and potentially scalable alternative to chemical synthesis.[2][3][4] These methods often utilize microbial biotransformation or enzymatic catalysis. For instance, engineered microorganisms can be used to convert inexpensive starting materials like L-arabinose into L-ribose.[3]

Experimental Protocols

The following sections provide an overview of the methodologies relevant to the synthesis and evaluation of this compound derivatives.

General Protocol for the Synthesis of an this compound Acetal (B89532) from L-Ribose

This protocol describes a general method for protecting the hydroxyl groups of L-ribose to form an acetal, a common intermediate in the synthesis of L-nucleoside analogs.

-

Dissolution: Dissolve L-ribose in a suitable lower alkanol, such as methanol.

-

Acid Catalysis: Add a strong inorganic acid (e.g., hydrochloric acid or sulfuric acid) to catalyze the reaction. The reaction is typically carried out in an excess of the alkanol, which also serves as the solvent.

-

Reaction Conditions: Stir the mixture at room temperature (approximately 0°C to 30°C) under atmospheric pressure.

-

Monitoring: Monitor the progress of the reaction by a suitable method, such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the acid and remove the solvent under reduced pressure.

-

Purification: Purify the resulting acetal by column chromatography on silica (B1680970) gel.

General Protocol for Acetylation of this compound

This protocol outlines the acetylation of L-ribose to produce tetra-O-acetyl-L-ribofuranose, a key intermediate for nucleoside synthesis.

-

Reaction Setup: Suspend L-ribose in a mixture of acetic anhydride (B1165640) and a suitable solvent, often in the presence of a catalyst.

-

Catalysis: A common catalyst is a strong acid like sulfuric acid.

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature.

-

Work-up: After the reaction is complete, the mixture is carefully poured into ice water to quench the excess acetic anhydride.

-

Extraction: The product is extracted with an organic solvent.

-

Purification: The crude product, which is a mixture of α/β-anomers, can be purified by recrystallization or column chromatography to isolate the desired anomer.

Signaling Pathways and Logical Relationships

The therapeutic effect of L-nucleoside analogs is rooted in their interaction with key cellular and viral pathways. The following diagrams illustrate these relationships.

Synthetic Pathway from D-Ribose to L-Ribose

The following diagram illustrates a conceptual synthetic pathway for the conversion of D-ribose to L-ribose, highlighting the key transformations.

Caption: A conceptual workflow for the synthesis of L-ribose from D-ribose.

Mechanism of Action of L-Nucleoside Analogs in Viral Replication

This diagram illustrates the general mechanism by which L-nucleoside analogs inhibit viral replication.

Caption: Inhibition of viral replication by an L-nucleoside analog.

Conclusion

While devoid of a natural origin, this compound derivatives have carved out a significant niche in medicinal chemistry and drug development. Their synthesis, though challenging, provides access to a class of compounds with potent and often improved therapeutic properties compared to their natural D-enantiomers. This technical guide has provided an overview of the synthetic nature, therapeutic importance, and key experimental methodologies associated with this compound derivatives. As synthetic and biotechnological methods continue to advance, the exploration of the vast chemical space of L-nucleosides and other L-sugar derivatives holds immense promise for the discovery of next-generation therapeutics.

References

- 1. Ribose - Wikipedia [en.wikipedia.org]

- 2. Microbial and enzymatic strategies for the production of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Perspectives of biotechnological production of L-ribose and its purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]

The Unnatural Sugar: A Technical Guide to the Discovery and Synthesis of L-Ribofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribose (B16112), the unnatural enantiomer of the ubiquitous D-ribose, is a rare sugar of significant interest to the pharmaceutical industry. Its primary application lies in its role as a key chiral precursor for the synthesis of L-nucleoside analogues, a class of potent antiviral and anticancer agents. Unlike its naturally occurring counterpart, L-ribose is not found in abundance in nature, necessitating its production through chemical or biotechnological methods. This technical guide provides an in-depth exploration of the discovery and historical development of L-ribofuranose synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic pathways to serve as a comprehensive resource for researchers in the field.

Historical Perspective: The Dawn of a Rare Sugar

The story of L-ribose begins in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1891, Emil Fischer and his colleague Oscar Piloty first prepared L-ribose.[1] Their work laid the foundation for the field of stereochemistry and the understanding of sugar structures. However, it wasn't until 1909 that Phoebus Levene and Walter Jacobs identified D-ribose as a natural product and an essential component of nucleic acids, recognizing it as the enantiomer of Fischer and Piloty's synthetic sugar.[1] Fischer named "ribose" as a partial rearrangement of "arabinose," another sugar from which they had prepared L-ribose.[1]

For many decades, the synthesis of L-ribose remained a complex and low-yielding process, limiting its accessibility for broader research and development. The latter half of the 20th century and the early 21st century have witnessed significant advancements in both chemical and biotechnological approaches, driven by the increasing demand for L-nucleoside-based therapeutics.

Chemical Synthesis of this compound

The chemical synthesis of this compound has been approached from various starting materials, each with its own set of advantages and challenges. These methods often involve multiple steps, including protection, oxidation, reduction, and stereochemical inversions.

Synthesis from L-Arabinose

L-Arabinose, a readily available L-pentose, is a common starting material for L-ribose synthesis. The key transformation involves the epimerization at the C-2 position.

A practical four-step method starting from a protected L-arabinose derivative has been reported with an overall yield of 76.3%.[2] The key steps in this process are a Swern oxidation followed by a stereoselective reduction, which inverts the configuration of the 2-hydroxy group.[2]

Synthesis from D-Ribose

The synthesis of L-ribose from the inexpensive and abundant D-ribose presents an attractive and cost-effective strategy. This approach necessitates a complete inversion of all stereocenters. One method involves a six-step synthesis with an overall yield of 39%.[3] A more recent approach employing sequential lactonization as the key transformation has also been explored.[4]

Synthesis from Other Sugars

Other sugars have also been utilized as precursors for this compound synthesis. For instance, a synthesis starting from L-xylose has been developed.[5] Additionally, D-mannono-1,4-lactone can be converted to L-ribose through a one-pot inversion.[6][7]

Biotechnological and Enzymatic Synthesis of this compound

Biotechnological methods, employing either whole microbial cells or isolated enzymes, have emerged as promising alternatives to chemical synthesis.[8][9] These approaches offer the potential for higher specificity, milder reaction conditions, and more environmentally friendly processes.

Microbial Transformation

Genetically engineered microorganisms have been developed to produce L-ribose from more accessible sugars. For instance, a genetically engineered strain of Candida tropicalis was able to convert L-arabinose to L-ribose.[10][11] In this study, 6.0 g/L of L-ribose was produced from 30 g/L of L-arabinose after 45.5 hours of fermentation, with a conversion yield of about 20% (w/w).[10][11][12]

Enzymatic Synthesis

The enzymatic synthesis of L-ribose typically involves a two-step process from L-arabinose:

-

Isomerization of L-arabinose to L-ribulose: This reaction is catalyzed by L-arabinose isomerase (L-AI) .

-

Isomerization of L-ribulose to L-ribose: This step can be catalyzed by either L-ribose isomerase (L-RI) or mannose-6-phosphate (B13060355) isomerase (MPI) .[13]

A two-enzyme system from Geobacillus thermodenitrificans, using L-arabinose isomerase and mannose-6-phosphate isomerase, produced 118 g/L of L-ribose from 500 g/L of L-arabinose in 3 hours, achieving a conversion yield of 23.6% and a volumetric productivity of 39.3 g L⁻¹ h⁻¹.[14]

Quantitative Data on this compound Synthesis

The following tables summarize quantitative data from various reported synthetic methods for this compound.

Table 1: Chemical Synthesis of L-Ribose

| Starting Material | Key Transformation | Number of Steps | Overall Yield (%) | Reference |

| Protected L-Arabinose | Swern oxidation, stereoselective reduction | 4 | 76.3 | [2] |

| D-Ribose | Protection, reduction, peracetylation, hydrolysis, Swern oxidation, hydrolysis | 6 | 39 | [3] |

| L-Xylose | Oxidation-reduction sequence | - | High (details not specified) | [5] |

| D-Mannono-1,4-lactone | One-pot inversion | - | Good (details not specified) | [6][7] |

Table 2: Biotechnological and Enzymatic Synthesis of L-Ribose

| Method | Starting Material | Organism/Enzyme | Product Concentration (g/L) | Conversion Yield (%) | Volumetric Productivity (g L⁻¹ h⁻¹) | Reference |

| Microbial Fermentation | L-Arabinose (30 g/L) | Candida tropicalis (engineered) | 6.0 | ~20 | - | [10][11][12] |

| Two-Enzyme System | L-Arabinose (500 g/L) | Geobacillus thermodenitrificans (L-AI and MPI) | 118 | 23.6 | 39.3 | [14] |

| Resting Cells | L-Arabinose | Escherichia coli (engineered) | - | ~20 | 1.84 | [15] |

| Resting Cells | L-Arabinose | Lactobacillus plantarum (engineered) | - | ~20 | 1.91 | [15] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of synthetic methodologies. The following sections provide outlines of key experimental procedures cited in the literature.

General Procedure for Swern Oxidation and Stereoselective Reduction from a Protected L-Arabinose Derivative

This protocol is based on the method described for the synthesis of L-ribose from a protected L-arabinose derivative.[2]

-

Swern Oxidation:

-

To a solution of oxalyl chloride in dichloromethane (B109758) at -78 °C, add dimethyl sulfoxide (B87167) (DMSO) dropwise.

-

After stirring, add a solution of the protected L-arabinose derivative in dichloromethane.

-

Stir for the specified time, then add triethylamine.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude ketone.

-

-

Stereoselective Reduction:

-

Dissolve the crude ketone in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Cool the solution to 0 °C and add a reducing agent (e.g., sodium borohydride) portion-wise.

-

Stir the reaction at 0 °C for the specified time.

-

Quench the reaction by adding an acid (e.g., acetic acid).

-

Concentrate the mixture and purify the product by column chromatography to yield the protected L-ribose derivative.

-

-

Deprotection:

-

The protecting groups are removed under appropriate conditions (e.g., acid hydrolysis) to yield L-ribose.

-

General Procedure for Two-Enzyme Synthesis of L-Ribose from L-Arabinose

This protocol is based on the method using L-arabinose isomerase and mannose-6-phosphate isomerase from Geobacillus thermodenitrificans.[14]

-

Enzyme Preparation:

-

Purify L-arabinose isomerase and mannose-6-phosphate isomerase from the source organism.

-

-

Reaction Setup:

-

Prepare a reaction mixture containing L-arabinose, the two purified enzymes, and a suitable buffer at the optimal pH (e.g., pH 7.0).

-

Add any required cofactors (e.g., 1 mM Co²⁺).

-

-

Reaction Conditions:

-

Incubate the reaction mixture at the optimal temperature (e.g., 70 °C) for a specified duration (e.g., 3 hours).

-

-

Product Analysis and Purification:

-

Monitor the reaction progress using techniques such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, purify L-ribose from the reaction mixture.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex series of reactions and experimental steps is essential for a clear understanding of the synthetic processes. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

Caption: Chemical synthesis of L-Ribose from L-Arabinose via epimerization at C-2.

References

- 1. Ribose - Wikipedia [en.wikipedia.org]

- 2. A practical synthesis of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Microbial and enzymatic strategies for the production of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Perspectives of biotechnological production of L-ribose and its purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conversion of L-arabinose to L-ribose by genetically engineered Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biotechnological production of L-ribose from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of L-Ribofuranose in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of furanose rings is a critical determinant of the structure and function of numerous biologically significant molecules, including nucleic acids and various pharmaceuticals. L-ribofuranose, as a component of L-nucleoside analogues, exhibits potent antiviral and anticancer properties, making a thorough understanding of its solution-state behavior essential for rational drug design. This technical guide provides a comprehensive overview of the methodologies employed in the conformational analysis of this compound in solution, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. Detailed experimental protocols, data interpretation frameworks, and the theoretical underpinnings of furanose ring pseudorotation are presented to equip researchers with the necessary tools for in-depth conformational studies.

Introduction: The Significance of Furanose Conformation

The five-membered furanose ring is not planar but exists in a dynamic equilibrium of puckered conformations. This puckering is crucial as it dictates the relative orientation of the ring substituents, thereby influencing intermolecular interactions, such as those in enzyme active sites or within the grooves of DNA and RNA. In the context of L-nucleoside drug candidates, the conformation of the this compound moiety directly impacts their ability to be recognized and processed by viral or cellular enzymes, ultimately determining their therapeutic efficacy.

The conformational equilibrium of furanose rings is typically described by the concept of pseudorotation, a continuous cycle of puckering states characterized by a phase angle (P) and an amplitude of pucker (τm). The two most well-known and biologically relevant conformational states are the North (N-type) and South (S-type) puckers, which correspond to C3'-endo and C2'-endo conformations, respectively, in nucleosides.

Experimental Approaches to this compound Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for elucidating the solution-state conformation of this compound. The primary NMR parameters used in this analysis are vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs).

The magnitude of the ³JHH coupling constant between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring the full set of ³JHH values around the furanose ring, it is possible to determine the predominant ring pucker and the populations of different conformers in the pseudorotational itinerary.

Table 1: Representative ³JHH Coupling Constants for Ribofuranose Derivatives in Solution

| Coupling Constant | This compound Derivative (β-anomer)¹ | D-Ribofuranose Derivative (β-anomer)² |

| ³J(H1, H2) | Broad singlet (~0 Hz) | 1.3 Hz |

| ³J(H2, H3) | Not reported | 4.8 Hz |

| ³J(H3, H4) | Not reported | 6.8 Hz |

| ³J(H4, H5') | Not reported | 3.5 Hz |

| ³J(H4, H5'') | Not reported | 5.5 Hz |

¹Data for 1,2,3,5-Tetra-O-galloyl-β-L-ribofuranoside in DMSO-d6. A broad singlet for H1 suggests a small ³J(H1, H2) value, consistent with a β-configuration.[1] ²Data for Methyl β-D-ribofuranoside.

NOE data provide information about through-space distances between protons that are close to each other (typically < 5 Å). In furanose rings, specific NOEs can help to distinguish between different puckered conformations. For instance, the distance between H1' and H4' is sensitive to the ring pucker.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a chiroptical technique that can provide information about the solution-state conformation of chiral molecules like this compound. The VCD spectrum is sensitive to the stereochemical arrangement of the molecule, including the ring pucker.

Computational Modeling of this compound Conformation

Computational methods, particularly molecular dynamics (MD) simulations, are invaluable for providing an atomistic and dynamic view of this compound in solution.

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms in a molecule over time, based on a force field that describes the interatomic interactions. By simulating this compound in a box of explicit solvent molecules (e.g., water), it is possible to observe the conformational transitions of the furanose ring and to calculate the populations of different puckered states.

Experimental Protocols

NMR Spectroscopy Protocol for this compound

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

-

Transfer the solution to a high-precision NMR tube.

-

-

Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Acquire a standard one-dimensional ¹H NMR spectrum to assess sample purity and for initial assignments.

-

Perform a series of two-dimensional NMR experiments:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons and facilitate the assignment of the spin system.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for assigning overlapping resonances.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space. A mixing time of 200-800 ms (B15284909) is typically used for small molecules.

-

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, MestReNova).

-

Assign all proton resonances based on the COSY and TOCSY spectra.

-

Extract the ³JHH coupling constants from the high-resolution 1D ¹H spectrum or from the cross-peaks in the COSY spectrum.

-

Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints.

-

Molecular Dynamics Simulation Protocol

-

System Setup:

-

Generate the initial coordinates for the this compound molecule.

-

Place the molecule in the center of a periodic box of appropriate dimensions.

-

Solvate the box with a pre-equilibrated solvent model (e.g., TIP3P water).

-

-

Energy Minimization:

-

Perform an initial energy minimization of the solvent molecules, keeping the solute constrained.

-

Perform a subsequent energy minimization of the entire system to remove any steric clashes.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 298 K) under constant volume (NVT ensemble) with weak restraints on the solute.

-

Perform a subsequent equilibration run at constant pressure (NPT ensemble) to allow the system density to relax.

-

-

Production Run:

-

Run the simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to ensure adequate sampling of the conformational space.

-

Save the coordinates of the system at regular intervals for subsequent analysis.

-

-

Analysis:

-

Analyze the trajectory to determine the time evolution of the furanose ring puckering parameters (P and τm).

-

Calculate the populations of the N- and S-type conformers.

-

Calculate theoretical ³JHH coupling constants from the simulation trajectory using Karplus parameters and compare them with the experimental NMR data.

-

Data Interpretation and Visualization

Pseudorotation Analysis

The conformational state of the furanose ring can be described by the pseudorotation phase angle, P. The diagram below illustrates the relationship between the phase angle and the major envelope (E) and twist (T) conformations.

Caption: Pseudorotational wheel illustrating the conformations of the furanose ring.

Experimental Workflow

The following diagram outlines the typical workflow for the conformational analysis of this compound in solution.

Caption: Integrated experimental and computational workflow.

Conclusion

The conformational analysis of this compound in solution is a multifaceted process that relies on the synergy between experimental NMR data and computational modeling. A detailed understanding of the conformational preferences of the furanose ring is paramount for the rational design of L-nucleoside analogues with enhanced therapeutic properties. The protocols and methodologies outlined in this guide provide a robust framework for researchers to conduct comprehensive conformational studies of this compound and its derivatives, ultimately contributing to the development of novel and effective pharmaceuticals.

References

Theoretical Stability of L-Ribofuranose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical calculations concerning the stability of L-ribofuranose. It covers the fundamental computational methodologies, conformational analyses, and the key factors governing the stability of this important enantiomer of ribose. This document is intended to be a valuable resource for researchers in computational chemistry, drug design, and glycobiology.

Introduction to this compound Stability

This compound, the five-membered ring form of the L-enantiomer of ribose, is a critical component of various biologically significant molecules, including L-nucleic acids (Spiegelmers), which are synthetic mirror-image counterparts to natural oligonucleotides and hold therapeutic promise due to their resistance to nuclease degradation. Understanding the conformational preferences and stability of this compound is paramount for the rational design of L-nucleic acid-based drugs and other glycoconjugates.

The stability of the furanose ring is not static; it exists in a dynamic equilibrium of various puckered conformations. These conformations are crucial in determining the overall three-dimensional structure and, consequently, the biological activity of the molecules in which they reside. Theoretical calculations provide a powerful tool to explore the potential energy surface of this compound and to quantify the relative stabilities of its different conformers.

Computational Methodologies for Stability Calculations

The theoretical investigation of this compound stability predominantly employs quantum mechanical methods. These methods provide a detailed description of the electronic structure and allow for the accurate calculation of conformational energies.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used method for studying carbohydrate conformations due to its favorable balance between computational cost and accuracy. Functionals such as B3LYP and M06-2X, combined with Pople-style basis sets (e.g., 6-311++G(d,p)), have been shown to provide reliable results for the geometries and relative energies of ribofuranose conformers.[1][2]

Møller-Plesset Perturbation Theory (MP2)

Second-order Møller-Plesset perturbation theory (MP2) is another robust method that accounts for electron correlation effects, which are important for accurately describing the non-covalent interactions, such as intramolecular hydrogen bonds, that play a significant role in determining furanose ring stability.[1]

Multi-level Methods

High-accuracy composite methods, such as the Gaussian-n (G4) theory, can be employed to obtain highly accurate single-point energies for conformers optimized at a lower level of theory. These methods provide benchmark values for the relative energies of different this compound structures.[1]

Conformational Analysis of the Furanose Ring

The five-membered furanose ring is inherently non-planar and adopts puckered conformations to minimize torsional strain. The conformational landscape of this compound can be described by the concept of pseudorotation, which characterizes the continuous puckering motion of the ring. The two principal types of puckered conformations are the Envelope (E) and Twist (T) forms.

The specific conformation is often described using the Cremer-Pople puckering parameters or the Altona and Sundaralingam pseudorotation parameters.[1][3] These parameters quantify the degree and nature of the ring's deviation from planarity. For D-ribofuranose, and by extension this compound, numerous conformers have been identified through computational studies, with the twist conformers often being among the most stable.[1]

Factors Influencing Conformational Stability

Several factors contribute to the relative stability of different this compound conformers:

-

Intramolecular Hydrogen Bonding: The orientation of the hydroxyl groups can lead to the formation of intramolecular hydrogen bonds, which significantly stabilize certain puckered conformations.[1][4]

-

Anomeric Effect: The stereoelectronic interaction between the anomeric substituent and the ring oxygen (the anomeric effect) influences the preferred orientation of the C1 hydroxyl group and contributes to the overall stability.[1]

-

Solvent Effects: The surrounding solvent can modulate the conformational equilibrium by interacting with the hydroxyl groups and affecting the strength of intramolecular hydrogen bonds.

-

Interaction with Mineral Surfaces: Studies have shown that mineral surfaces, such as silica, can stabilize the furanose form of ribose over the more abundant pyranose form in solution.[5][6]

Quantitative Conformational Data

The following table summarizes key quantitative data for representative low-energy conformers of D-ribofuranose, as determined by computational studies. Due to the enantiomeric relationship between D- and this compound, the relative energies, bond lengths, and the magnitudes of dihedral angles are identical. The signs of the dihedral angles, however, are inverted for this compound.

| Conformer | Pseudorotation (P) | Puckering Amplitude (τm) | Relative Energy (ΔG, kJ/mol) | Key Dihedral Angles (°) (D-ribofuranose) |

| α-²T₁ | 162° | 38° | 10.4[1] | C1-C2-C3-C4: -35.2, C2-C3-C4-O4: 21.8, C3-C4-O4-C1: 0.5, C4-O4-C1-C2: -23.1, O4-C1-C2-C3: 36.0 |

| β-³T₂ | 18° | 39° | 12.1 | C1-C2-C3-C4: 22.5, C2-C3-C4-O4: -36.5, C3-C4-O4-C1: 36.1, C4-O4-C1-C2: -21.5, O4-C1-C2-C3: 0.4 |